(4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol typically involves the reaction of 2-(methylthio)pyrimidine with a phenylmethanol derivative under specific conditions . The reaction is usually carried out in an organic solvent such as chloroform, and the product is purified through techniques like silica gel chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, ketones, alcohols, and amines .
Scientific Research Applications
(4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol has several scientific research applications, including:
Chemistry: Used as a reference standard in pharmaceutical testing and chemical synthesis.
Biology: Employed in studies involving molecular interactions and biological pathways.
Medicine: Investigated for potential therapeutic applications, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions . Detailed studies on its exact mechanism are ongoing, and further research is needed to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol: Similar in structure but contains a chlorine atom instead of a hydrogen atom.
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Contains a carboxylic acid group instead of a phenylmethanol group.
Uniqueness
(4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications and chemical synthesis .
Properties
Molecular Formula |
C12H12N2OS |
---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
[4-(2-methylsulfanylpyrimidin-5-yl)phenyl]methanol |
InChI |
InChI=1S/C12H12N2OS/c1-16-12-13-6-11(7-14-12)10-4-2-9(8-15)3-5-10/h2-7,15H,8H2,1H3 |
InChI Key |
OUNZVYQKAQCUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C=N1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
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